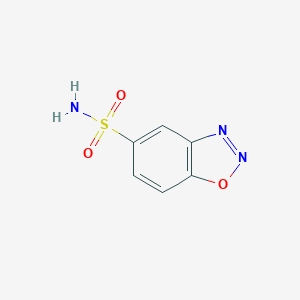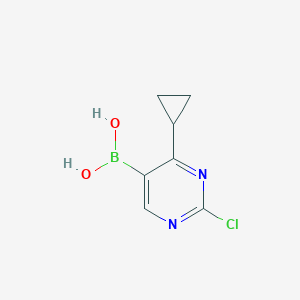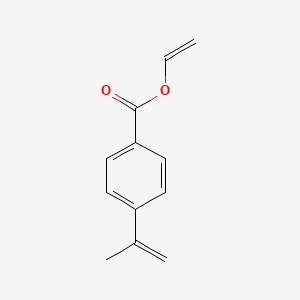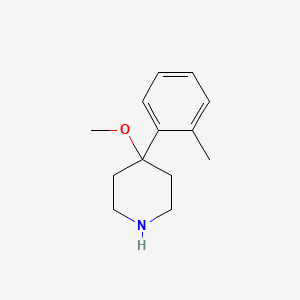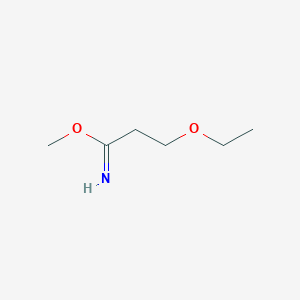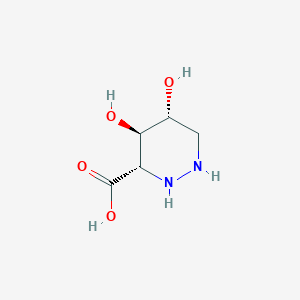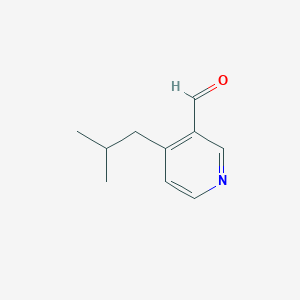![molecular formula C7H6N2O B13111894 1h-Pyrano[3,4-d]pyrimidine CAS No. 36328-05-9](/img/structure/B13111894.png)
1h-Pyrano[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrano[3,4-d]pyrimidine is a heterocyclic compound that consists of a fused pyran and pyrimidine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrano[3,4-d]pyrimidine can be synthesized through various methods, including multicomponent reactions. One common approach involves the reaction of barbituric acid, malononitrile, and arylaldehyde derivatives under catalytic conditions. This method often employs catalysts such as magnetic nanocatalysts, which can be easily separated and reused . Another method involves the use of photoexcited organic dyes like Na2 eosin Y as direct hydrogen atom transfer photocatalysts under visible light-mediated conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable and eco-friendly methods. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to minimize environmental impact. For example, the Knoevenagel-Michael cyclocondensation reaction can be performed on a gram scale, indicating its potential for industrial application .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrano[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,4-d]pyrimidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1H-Pyrano[3,4-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including diabetes and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1H-Pyrano[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like α-amylase and α-glucosidase, making it a potential candidate for managing diabetes . Additionally, the compound’s ability to interact with DNA and proteins contributes to its antimicrobial and anticancer activities . The presence of specific functional groups in the compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, enhancing its efficacy.
Comparison with Similar Compounds
1H-Pyrano[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring instead of a pyran ring, leading to variations in its chemical properties and biological activities.
Pyrimido[4,5-d]pyrimidine: Features a fused pyrimidine ring system, which can affect its interaction with biological targets.
The uniqueness of this compound lies in its specific ring fusion and the presence of functional groups that allow for diverse chemical modifications and biological interactions.
Properties
CAS No. |
36328-05-9 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1H-pyrano[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-10-4-7-6(1)3-8-5-9-7/h1-5H,(H,8,9) |
InChI Key |
DSAUEJDFGJWFIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C2C1=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13111820.png)
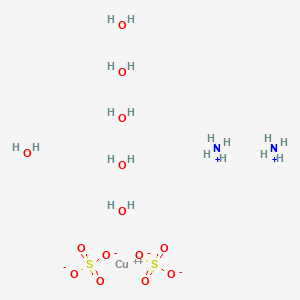
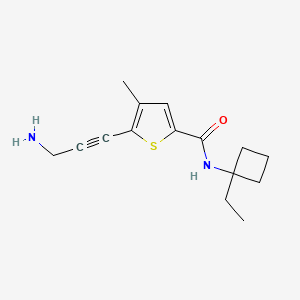

![5-Thioxo-7-(trifluoromethyl)-3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13111844.png)
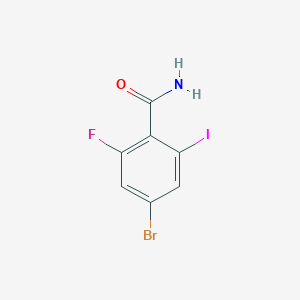
![5-((1S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-1,2,4-thiadiazole](/img/structure/B13111849.png)
